4-(4-Bromophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione
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Overview
Description
4-(4-Bromophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione is a heterocyclic compound featuring a thiazinane ring with bromophenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 4-bromophenyl derivatives with phenyl-substituted thiazinane precursors. One common method involves the use of a two-phase (liquid-liquid) system where a bromide-containing source reacts with a phenyl derivative in the presence of an oxidizing agent, an acid, and optionally a catalyst such as vanadium pentoxide or ammonium heptamolybdate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and fractional distillation under reduced pressure to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiazinane derivatives.
Substitution: Various substituted thiazinane derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular processes. For example, it may block the biosynthesis of certain bacterial lipids, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl derivatives: Compounds such as 4-bromophenyl 4-bromobenzoate share similar structural features.
Thiazinane derivatives: Other thiazinane compounds with different substituents.
Uniqueness
4-(4-Bromophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its specific combination of bromophenyl and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-bromophenyl)-1-oxo-2-phenyl-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S/c17-12-6-8-13(9-7-12)18-14(19)10-22(21)15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYZBTONNAVBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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